molecular formula C14H23BN2O2S B1376844 2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1350755-62-2

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No. B1376844
CAS RN: 1350755-62-2
M. Wt: 294.2 g/mol
InChI Key: COEXAUJQRJWQFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole, or 2P5T, is a synthetic compound with potential applications in scientific research. It is a heterocyclic compound with a five-membered ring containing two nitrogen and two sulfur atoms. 2P5T has been studied for its potential to act as a ligand to bind with metal ions, and has shown to have high affinity for zinc, copper, and iron.

Scientific Research Applications

Synthesis and Characterization

  • The compound serves as an intermediate in the synthesis of various biologically active compounds, including crizotinib. It is synthesized from tert-butyl-4-hydroxypiperdine-1-carboxylate and confirmed by MS and 1H NMR spectrum. The total yield of the process is 49.9% (Kong et al., 2016).
  • Another study involves the synthesis of a compound using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw material, indicating the relevance of these compounds in complex chemical synthesis. The structure was confirmed through various spectroscopic methods and X-ray diffraction (Liao et al., 2022).

Biological and Pharmaceutical Research

  • Piperidine substituted benzothiazole derivatives, including those similar to the query compound, show significant biological properties. For example, certain derivatives exhibit good antibacterial and antifungal activities, demonstrating their potential in pharmaceutical applications (Shafi et al., 2021).
  • A study on thiazole-aminopiperidine hybrid analogues shows that such compounds can inhibit Mycobacterium tuberculosis, indicating their potential as antituberculosis agents (Jeankumar et al., 2013).

Materials Science and Chemistry

  • Compounds with the 2-(Piperidin-1-yl)thiazole structure are used in the development of semiconducting polymers, indicating their role in materials science and electronic applications (Kawashima et al., 2013).
  • In antimicrobial research, substituted 2-aminobenzothiazoles derivatives, which are structurally similar, are evaluated for their docking properties and antimicrobial activity, highlighting their potential in the development of new antimicrobial agents (Anuse et al., 2019).

properties

IUPAC Name

2-piperidin-1-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O2S/c1-13(2)14(3,4)19-15(18-13)11-10-16-12(20-11)17-8-6-5-7-9-17/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEXAUJQRJWQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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